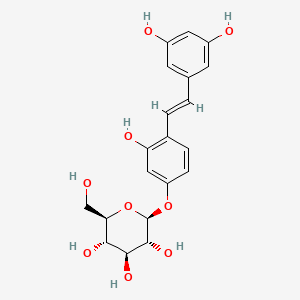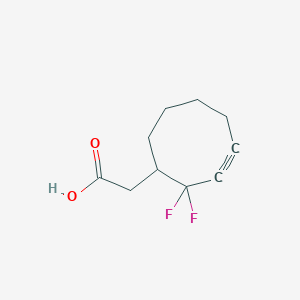
N-Desmethyl dosimertinib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl dosimertinib-d5 is a deuterium-labeled derivative of dosimertinib, a highly potent and selective epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in scientific research, particularly in the study of non-small-cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl dosimertinib-d5 involves the incorporation of deuterium into the dosimertinib molecule. This process typically includes the selective deuteration of specific hydrogen atoms in the parent compound. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl dosimertinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
N-Desmethyl dosimertinib-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of dosimertinib.
Biology: Employed in cellular and molecular biology studies to investigate the effects of EGFR inhibition on cell signaling pathways.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of dosimertinib in treating non-small-cell lung cancer.
Industry: Applied in the development of new EGFR inhibitors and other targeted therapies
Mechanism of Action
N-Desmethyl dosimertinib-d5 exerts its effects by selectively inhibiting the epidermal growth factor receptor (EGFR). This inhibition disrupts the EGFR signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound induces apoptosis and inhibits the growth of cancer cells. The molecular targets include the ATP-binding site of the EGFR, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another third-generation EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Gefitinib: A first-generation EGFR inhibitor with a different mechanism of action and pharmacokinetic profile.
Erlotinib: Another first-generation EGFR inhibitor with similar applications but different efficacy and safety profiles
Uniqueness of N-Desmethyl dosimertinib-d5
This compound is unique due to its deuterium labeling, which enhances its pharmacokinetic properties by reducing metabolic degradation. This results in a longer half-life and improved efficacy compared to non-deuterated analogs. Additionally, its selective inhibition of EGFR makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C27H31N7O2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
3,3-dideuterio-N-[2-[2-(dimethylamino)ethylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-21(22)28-13-14-33(2)3)32-27-29-12-11-20(31-27)19-17-34(4)24-10-8-7-9-18(19)24/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3 |
InChI Key |
BMZMREXCOUAUJO-PCZBYHPYSA-N |
Isomeric SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1NCCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)NCCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
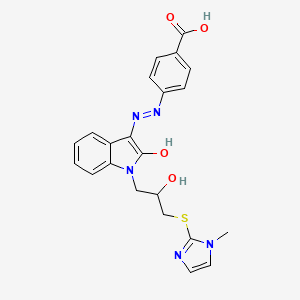

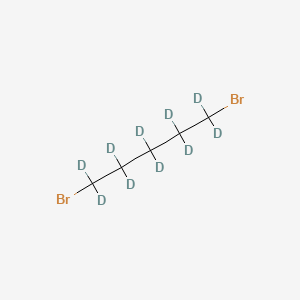
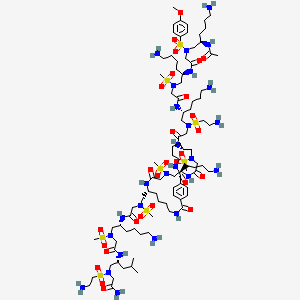
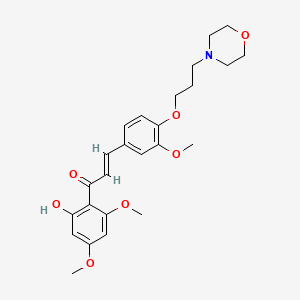

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)

